molecular formula C23H25ClFN3O2 B4693083 1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine

1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B4693083
M. Wt: 429.9 g/mol
InChI Key: IMIFPQPQQPBLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a piperazine derivative and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine involves its binding to the serotonin receptor and dopamine receptor in the brain. The compound acts as a partial agonist of the serotonin receptor and a full agonist of the dopamine receptor. This results in the modulation of neurotransmitter release, which leads to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine has been shown to have various biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin in the brain, which leads to its therapeutic effects. It has also been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine in lab experiments include its high potency and selectivity for the dopamine and serotonin receptors. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

For research on 1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine include its potential use in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease. The compound may also be studied for its potential use as an antipsychotic and anti-addictive agent. Further studies are needed to determine the safety and efficacy of the compound in humans, as well as its long-term effects on the brain and other organs.

Scientific Research Applications

1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine has been studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(3-fluorobenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN3O2/c24-19-4-2-6-21(16-19)26-11-13-28(14-12-26)22(29)17-7-9-27(10-8-17)23(30)18-3-1-5-20(25)15-18/h1-6,15-17H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFPQPQQPBLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.